Home > Products > Screening Compounds P37590 > N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide
N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide - 1428351-48-7

N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Catalog Number: EVT-3121190
CAS Number: 1428351-48-7
Molecular Formula: C18H21N5O4S
Molecular Weight: 403.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438)

Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB) investigated for the treatment of acid-related diseases. It exhibits potent and long-lasting inhibition of gastric acid secretion, exceeding the efficacy of lansoprazole, a proton pump inhibitor (PPI). [, , ]

Relevance: While not directly sharing the oxalamide core, TAK-438 exhibits significant structural similarity to N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide. Both compounds feature a piperidine ring directly substituted with a pyridin-3-ylsulfonyl moiety. This shared structural element suggests potential similarities in their pharmacological activity or binding interactions. [, , ]

SCH28080 [3-(cyanomethyl)-2-methyl, 8-(phenylmethoxy)imidazo(1,2-a)pyridine]

Compound Description: SCH28080 is a prototype potassium-competitive acid blocker (P-CAB) used as a reference compound in studies comparing the efficacy of TAK-438. It inhibits H+,K+-ATPase activity but shows weaker inhibition at neutral pH compared to TAK-438. [, , ]

Lansoprazole [2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl] methyl]sulfinyl]-1H-benzimidazole]

Compound Description: Lansoprazole is a typical proton pump inhibitor (PPI) widely used in the treatment of acid-related diseases. It exhibits a less potent and shorter-lasting inhibitory effect on gastric acid secretion compared to TAK-438. [, , ]

Relevance: Lansoprazole belongs to the PPI class, distinct from both TAK-438 and N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, which belong to the P-CAB class. It is structurally dissimilar to both compounds. Its inclusion serves as a comparative reference to demonstrate the superior efficacy of the P-CAB class. [, , ]

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist. It exhibits high potency, metabolic stability, and solubility, making it suitable for various administration routes. []

Relevance: Although structurally distinct from N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, HTL22562 shares the presence of a piperidine ring. Furthermore, both compounds demonstrate high potency and selectivity for their respective targets, highlighting the potential for diverse structures to achieve targeted pharmacological activity. []

2,4,6-trifluoro-N-[6-(1-methylpiperidin-4-carbonyl)pyridin-2-yl]benzamide

Compound Description: This compound is formulated in a pharmaceutical composition for the treatment of various conditions. It can be administered through multiple routes, including oral, rectal, buccal, sublingual, nasal, transdermal, subcutaneous, injection, intravenous, and intramuscular. []

Relevance: This compound shares a key structural feature with N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide: the presence of a 1-methylpiperidine-4-yl moiety. While the core structure differs significantly, this common fragment suggests potential overlap in their binding interactions or pharmacological effects. []

Compound Description: F 13640 is a high-efficacy 5-HT1A agonist that exhibits both hyperalgesic and hypoanalgesic effects in rats, depending on the time course and dosage. []

Relevance: Structurally, F 13640 features a piperidine ring substituted with a methyl-pyridin-2-ylmethyl-amino group, somewhat reminiscent of the piperidine ring in N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, which is substituted with a pyridin-3-ylsulfonyl group. This similarity in piperidine substitution patterns suggests potential commonalities in their binding properties or pharmacological profiles. []

N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

Compound Description: This compound is a Selective Serotonin One F Receptor Agonist (SSOFRA) identified as a potential treatment for migraine. It demonstrates high affinity for the 5-HT1F receptor with significant selectivity over other 5-HT1 receptor subtypes. []

Relevance: Similar to N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, this compound contains a 1-methyl-4-piperidinyl moiety as a core structural element. While the overall structure differs, this shared feature suggests potential similarities in their binding characteristics or pharmacological activities, particularly related to serotonin receptors. []

N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC)

Compound Description: BCTC is a potent antagonist of rat TRPV1 activation by both capsaicin and protons. It belongs to a group of antagonists (Group A) that block TRPV1 activation regardless of the stimulating agent. []

Relevance: Though structurally dissimilar to N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, BCTC’s inclusion highlights the role of heterocyclic rings (in this case, tetrahydropyrazine and pyridine) in achieving potent and selective receptor antagonism. Both compounds leverage these structural features for their respective pharmacological activities. []

(2E)-3-[2-piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]-N-quinolin-7-ylacrylamide (AMG6880)

Compound Description: AMG6880 is another potent antagonist of rat TRPV1 activation by both capsaicin and protons, classified as a Group A antagonist alongside BCTC. []

Relevance: While structurally distinct from N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, AMG6880 shares the presence of a piperidine ring. It showcases the versatility of this cyclic structure in contributing to diverse pharmacological activities, including TRPV1 antagonism in this instance. []

5-chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanol (AMG7472)

Compound Description: AMG7472 is also categorized as a Group A antagonist, exhibiting potent antagonism against both capsaicin and proton-induced activation of rat TRPV1. []

Relevance: Although structurally distinct from N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, AMG7472 highlights the importance of heterocyclic rings, particularly pyridine and benzimidazole, in achieving potent TRPV1 antagonism. The presence of these structural motifs in various TRPV1 antagonists, including BCTC and AMG6880, suggests their potential role in binding interactions or pharmacological effects. []

Overview

N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structure that combines pyridine and piperidine moieties, which are often found in pharmaceutical agents. The compound's systematic name reflects its intricate molecular architecture, which includes an oxalamide functional group, known for its role in biological activity.

Source and Classification

The compound is classified under the category of oxalamides, which are derivatives of oxalic acid where one or both of the hydrogen atoms are replaced by amine groups. This specific compound can be identified by its Chemical Abstracts Service number 1428364-90-2. Its molecular formula is C19H21N4O4SC_{19}H_{21}N_{4}O_{4}S with a molecular weight of approximately 437.46 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine and sulfonyl groups, and the final assembly into the oxalamide structure.

One common synthetic route may include:

  1. Formation of Piperidine Derivative: Starting from commercially available piperidine, various methods such as alkylation or acylation can be employed to introduce functional groups.
  2. Pyridine Sulfonylation: The introduction of a pyridine sulfonyl group can be achieved through sulfonation reactions using sulfonic acid derivatives.
  3. Coupling Reaction: The final step typically involves a coupling reaction between the piperidine derivative and the oxalamide moiety, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

These steps require careful control of reaction conditions to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Reactions and Technical Details

N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide may undergo several chemical reactions typical for compounds containing amides and sulfonamides:

  1. Hydrolysis: Under acidic or basic conditions, the oxalamide bond can hydrolyze, leading to the formation of corresponding carboxylic acids.
  2. Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, making it a versatile intermediate for further derivatization.
  3. Oxidation/Reduction: Depending on substituents, oxidation or reduction reactions may alter functional groups within the molecule.

These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide likely involves interaction with specific biological targets such as enzymes or receptors. The presence of both pyridine and piperidine rings suggests potential activity as a ligand in receptor binding or enzyme inhibition.

Data from similar compounds suggest that such interactions could lead to modulation of signaling pathways involved in various diseases, including neurodegenerative disorders or cancer.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide include:

  • Melting Point: Not available in current literature.
  • Solubility: Likely soluble in polar organic solvents due to the presence of polar functional groups.

Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the amide bond.

Applications

Scientific Uses

This compound has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents. Its structural features make it suitable for targeting specific biological pathways, particularly those associated with neurological conditions or cancer therapies.

Research into similar compounds has shown promise in drug development, suggesting that N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide could contribute to advancements in pharmaceuticals aimed at treating complex diseases. Further studies are necessary to elucidate its full therapeutic potential and safety profile.

Properties

CAS Number

1428351-48-7

Product Name

N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

IUPAC Name

N'-pyridin-3-yl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide

Molecular Formula

C18H21N5O4S

Molecular Weight

403.46

InChI

InChI=1S/C18H21N5O4S/c24-17(18(25)22-15-3-1-7-19-12-15)21-11-14-5-9-23(10-6-14)28(26,27)16-4-2-8-20-13-16/h1-4,7-8,12-14H,5-6,9-11H2,(H,21,24)(H,22,25)

InChI Key

JHTRVAMFRFPHKY-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.